molecular formula C16H8Cl2N2S B2722843 (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile CAS No. 112632-92-5

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile

Cat. No.: B2722843
CAS No.: 112632-92-5
M. Wt: 331.21
InChI Key: WDEAOFANDHKVQK-CSKARUKUSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H8Cl2N2S and its molecular weight is 331.21. The purity is usually 95%.
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Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2S/c17-12-4-3-5-13(18)11(12)8-10(9-19)16-20-14-6-1-2-7-15(14)21-16/h1-8H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEAOFANDHKVQK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C=CC=C3Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile is a member of the benzothiazole family, known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

  • IUPAC Name : (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile
  • Molecular Formula : C16H12Cl2N2S
  • Molecular Weight : 353.25 g/mol

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. For instance, studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Compounds similar to (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Study 1: Anticancer Activity

A study published in Cancer Letters investigated the effects of a related benzothiazole compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction via caspase activation
HeLa (Cervical)10Mitochondrial dysfunction
A549 (Lung)20Cell cycle arrest

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Scientific Research Applications

Anticancer Properties

Research has shown that compounds similar to (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile exhibit significant anticancer activity. For instance:

  • Case Study : A study investigated the efficacy of benzothiazole derivatives in inhibiting cancer cell proliferation. The compound demonstrated a notable inhibitory effect on various cancer cell lines, including HCT116 and MCF7, with IC50 values indicating moderate potency against these cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study : In vitro studies revealed that derivatives of benzothiazole effectively inhibited the growth of pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action was linked to disruption of bacterial cell membranes .

Anti-inflammatory Effects

The anti-inflammatory potential of this class of compounds is another area of research:

  • Case Study : A series of experiments demonstrated that certain benzothiazole derivatives reduced inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .

Building Block in Organic Synthesis

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile serves as an essential intermediate in synthesizing more complex organic molecules:

Reaction TypeDescription
Coupling Reactions Utilized in Suzuki and Heck coupling reactions to form complex aryl compounds.
Cyclization Reactions Acts as a precursor in cyclization reactions to produce heterocyclic compounds with biological activity.

Green Chemistry Approaches

Recent studies emphasize the importance of sustainable practices in synthesizing benzothiazole derivatives:

  • Case Study : A green synthesis method for producing this compound involved solvent-free conditions and microwave irradiation, significantly reducing environmental impact while maintaining high yields .

Chemical Reactions Analysis

Potential Chemical Reactions

Given its structural components, (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dichlorophenyl)prop-2-enenitrile may undergo several types of chemical reactions:

  • Hydrolysis : The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

  • Nucleophilic Substitution : The dichlorophenyl group may undergo nucleophilic substitution reactions, although the presence of chlorine atoms makes it less reactive compared to other halogens.

  • Catalytic Hydrogenation : The double bond in the prop-2-enenitrile backbone can be reduced to form saturated derivatives.

Reaction Conditions and Catalysts

Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of chemical reactions. For instance, metal catalysts like palladium or iridium can facilitate specific transformations, such as cross-coupling reactions or hydrogenation . The choice of solvent and base can also significantly impact reaction efficiency and stereoselectivity.

Analytical Techniques for Monitoring Reactions

Techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for monitoring reaction progress and characterizing products.

Data Table: Potential Chemical Reactions

Reaction TypeConditionsExpected Products
HydrolysisAcidic/Basic ConditionsCarboxylic Acid or Amide
Nucleophilic SubstitutionNucleophile, SolventSubstituted Phenyl Derivative
Catalytic HydrogenationH2, Pd/CatalystSaturated Propionitrile Derivative

This table outlines potential reactions based on the compound's structure and general principles of organic chemistry. Specific conditions and outcomes would depend on experimental verification.

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